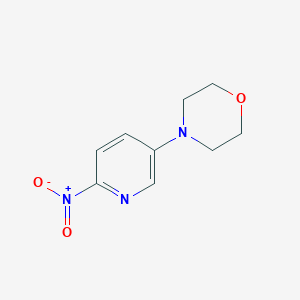

4-(6-Nitropyridin-3-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-nitropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJUAAWSTSRHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387873 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491855-89-1 | |

| Record name | 4-(6-nitropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(6-Nitropyridin-3-yl)morpholine

Executive Summary

Target Molecule: 4-(6-Nitropyridin-3-yl)morpholine Synonyms: 5-Morpholino-2-nitropyridine; 5-(4-Morpholinyl)-2-nitropyridine CAS Registry Numbers: 491855-89-1, 24255-27-4 Molecular Formula: C₉H₁₁N₃O₃ (MW: 209.20 g/mol )[1]

This technical guide details the industrial-standard synthesis of 4-(6-nitropyridin-3-yl)morpholine , a critical pharmacophore often utilized as a precursor in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and anticoagulants (Factor Xa inhibitors).

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy.[2] Unlike standard pyridine substitutions which often require palladium catalysis (Buchwald-Hartwig) due to the electron-deficient nature of the ring, this specific scaffold benefits from the strong electron-withdrawing effect of the nitro group. This allows for a metal-free, high-yielding, and cost-effective synthesis suitable for scale-up.

Strategic Analysis: Pathway Selection

The "Gold Standard" Route: SNAr Displacement

The presence of the nitro group at the C6 position (relative to the pyridine nitrogen) creates a unique electronic environment. While the pyridine nitrogen itself withdraws electron density (activating C2/C4), the nitro group strongly activates the positions ortho and para to itself.

In the precursor 5-bromo-2-nitropyridine , the bromine atom at C5 is para to the nitro group. This alignment allows the nitro group to stabilize the anionic transition state (Meisenheimer complex) effectively, making the C5 position highly electrophilic and susceptible to attack by morpholine.

| Feature | SNAr (Recommended) | Pd-Catalyzed Coupling (Buchwald) |

| Reagents | Morpholine, K₂CO₃, DMF/ACN | Morpholine, Pd(OAc)₂, Binap, NaOtBu |

| Cost | Low (Commodity reagents) | High (Precious metal catalysts) |

| Impurity Profile | Inorganic salts (easily removed) | Heavy metal residuals (Pd scavenging required) |

| Scalability | Excellent (Simple workup) | Moderate (Sensitive to O₂/H₂O) |

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[2]

-

Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the C5 carbon of 5-bromo-2-nitropyridine.

-

Meisenheimer Complex: The aromaticity is temporarily broken. The negative charge is delocalized onto the nitro group (and to a lesser extent, the ring nitrogen), stabilizing this high-energy intermediate.

-

Aromatization: The bromide ion is expelled, restoring aromaticity and yielding the product.

Pathway Visualization (DOT)

The following diagram illustrates the reaction mechanism and the electronic stabilization flow.

Figure 1: SNAr mechanism showing the conversion of 5-bromo-2-nitropyridine to the morpholine adduct.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]

-

Substrate: 5-Bromo-2-nitropyridine (1.0 eq)

-

Nucleophile: Morpholine (1.2 – 1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA)

-

Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)

Step-by-Step Methodology

Step 1: Reaction Setup[3]

-

Charge a round-bottom flask with 5-bromo-2-nitropyridine (e.g., 10.0 g, 49.2 mmol).

-

Add Acetonitrile (100 mL, 10V). Note: DMF can be used for faster kinetics but is harder to remove.

-

Add K₂CO₃ (13.6 g, 98.4 mmol) to the suspension.

-

Add Morpholine (6.4 mL, 73.8 mmol) dropwise at room temperature.

Step 2: Reaction Execution

-

Heat the mixture to reflux (approx. 80-82°C) .

-

Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Target Completion: 2–4 hours.

-

Observation: The solution typically turns from pale yellow to a deep yellow/orange as the product forms.

-

Step 3: Workup & Purification

-

Cool the reaction mixture to room temperature (20-25°C).

-

Quench: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product is lipophilic and will precipitate out as a yellow solid.

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the filter cake with water (2 x 50 mL) to remove residual inorganic salts and excess morpholine.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Recrystallization (Optional)

If purity is <98%, recrystallize from Ethanol or Isopropanol .

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target molecule.

Characterization & Validation

The following data confirms the identity of 4-(6-nitropyridin-3-yl)morpholine .

| Analytical Method | Expected Signal/Result | Interpretation |

| Appearance | Yellow crystalline solid | Characteristic of nitro-aromatics. |

| ¹H NMR (DMSO-d₆) | δ ~8.2 (d, 1H), 8.1 (d, 1H), 7.4 (dd, 1H) | Aromatic pyridine protons. The doublet at 8.2 corresponds to the proton ortho to the nitro group. |

| ¹H NMR (Aliphatic) | δ ~3.7 (m, 4H), 3.4 (m, 4H) | Morpholine ring protons (O-CH₂ and N-CH₂). |

| LC-MS (ESI) | [M+H]⁺ = 210.2 | Confirms molecular weight (209.2 + 1). |

| Melting Point | 142–145°C (Typical range) | Sharp melting point indicates high purity. |

Safety & Handling

-

Nitro Compounds: While stable, nitro-pyridines can be energetic. Avoid overheating the dry solid.

-

Skin Sensitization: Both the starting material (5-bromo-2-nitropyridine) and the product are potential skin irritants. Wear nitrile gloves and work in a fume hood.

-

Waste Disposal: The aqueous filtrate contains morpholine and bromide salts; dispose of as basic organic waste.

References

-

Watson International . (n.d.). 4-(6-nitropyridin-3-yl)morpholine CAS 24255-27-4.[1] Retrieved February 2, 2026, from [Link]

-

Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. International Journal of Chemical Kinetics. Retrieved from [Link]

-

PubChem . (2025).[4] 4-(6-Bromopyridin-3-yl)morpholine (Precursor Data). National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

Spectroscopic Data of 4-(6-Nitropyridin-3-yl)morpholine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(6-nitropyridin-3-yl)morpholine, a molecule of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction and Synthetic Rationale

4-(6-Nitropyridin-3-yl)morpholine belongs to a class of compounds that incorporate a nitropyridine scaffold, a common feature in various biologically active molecules. The morpholine moiety is also a prevalent structural motif in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and metabolic stability.

The synthesis of 4-(6-nitropyridin-3-yl)morpholine can be achieved through a nucleophilic aromatic substitution reaction. A common precursor, 5-bromo-2-nitropyridine or 5-chloro-2-nitropyridine, can be reacted with morpholine in the presence of a suitable base and solvent system. This synthetic approach is a well-established method for the preparation of related aminopyridine derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of 4-(6-nitropyridin-3-yl)morpholine are detailed below. The predictions are based on the known chemical shifts of morpholine and nitropyridine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(6-nitropyridin-3-yl)morpholine is expected to exhibit distinct signals corresponding to the protons of the morpholine ring and the nitropyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(6-Nitropyridin-3-yl)morpholine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' (Morpholine) | 3.8 - 4.0 | Triplet | 4H | Protons adjacent to the oxygen atom in the morpholine ring are deshielded and typically appear as a triplet. |

| H-3', H-5' (Morpholine) | 3.2 - 3.4 | Triplet | 4H | Protons adjacent to the nitrogen atom in the morpholine ring are also deshielded and appear as a triplet. |

| H-2 (Pyridine) | 8.8 - 9.0 | Doublet | 1H | The proton at the C-2 position is strongly deshielded by the adjacent nitro group and the ring nitrogen. |

| H-4 (Pyridine) | 7.9 - 8.1 | Doublet of doublets | 1H | The proton at the C-4 position is coupled to both H-2 and H-5. |

| H-5 (Pyridine) | 7.0 - 7.2 | Doublet | 1H | The proton at the C-5 position is shielded by the electron-donating morpholine group. |

The characteristic triplet signals for the morpholine protons arise from the coupling with the adjacent methylene groups. The chemical shifts are influenced by the electronegativity of the neighboring heteroatoms (oxygen and nitrogen).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(6-Nitropyridin-3-yl)morpholine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2', C-6' (Morpholine) | 66 - 68 | Carbons adjacent to the oxygen atom in the morpholine ring. |

| C-3', C-5' (Morpholine) | 48 - 50 | Carbons adjacent to the nitrogen atom in the morpholine ring. |

| C-2 (Pyridine) | 150 - 152 | Carbon atom deshielded by the nitro group and ring nitrogen. |

| C-3 (Pyridine) | 145 - 147 | Carbon atom attached to the morpholine nitrogen. |

| C-4 (Pyridine) | 125 - 127 | Aromatic carbon. |

| C-5 (Pyridine) | 115 - 117 | Aromatic carbon shielded by the morpholine group. |

| C-6 (Pyridine) | 158 - 160 | Carbon atom bearing the nitro group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(6-nitropyridin-3-yl)morpholine, the molecular weight is 209.20 g/mol .

Expected Molecular Ion Peak

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 209.

Fragmentation Pattern

The fragmentation of 4-(6-nitropyridin-3-yl)morpholine is expected to proceed through several key pathways:

-

Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) may be observed at m/z = 163.

-

Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various characteristic ions. A common fragmentation pathway for morpholine derivatives involves the formation of a methylene-morpholine cation with an m/z of 100.

-

Loss of the morpholine ring: Cleavage of the C-N bond between the pyridine and morpholine rings could result in a fragment corresponding to the nitropyridine cation at m/z = 123.

Caption: Workflow for the integration of spectroscopic data for structural confirmation.

The ¹H and ¹³C NMR data will establish the connectivity of the atoms and the chemical environment of each proton and carbon. The mass spectrum will confirm the molecular weight and provide evidence for the presence of the nitropyridine and morpholine moieties through its fragmentation pattern. The IR spectrum will confirm the presence of key functional groups, particularly the nitro group. The combination of these data provides a self-validating system for the unambiguous identification of the target compound.

References

-

Butin, A. V., & Shishkina, S. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(3), 423. [Link]

-

Logvynenko, I., et al. (2022). Mass spectra of the morpholin-4-ium... ResearchGate. [Link]

Sources

Technical Guide: Safety & Handling of 4-(6-Nitropyridin-3-yl)morpholine

[1]

Executive Summary

4-(6-Nitropyridin-3-yl)morpholine (CAS: 24255-27-4) is a functionalized heterocyclic building block widely employed in medicinal chemistry, particularly in the development of anticoagulants (e.g., Apixaban intermediates) and kinase inhibitors.[1] Its structure combines the lipophilic, hydrogen-bond accepting properties of morpholine with the electron-deficient, reactive nature of a nitropyridine core.[1]

This guide provides a rigorous safety and handling framework for researchers. Unlike generic safety data sheets (SDS), this document synthesizes experimental realities—specifically the risks associated with its nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile

Understanding the physical state and thermal properties is the first line of defense in risk assessment. The compound is a solid at room temperature, which minimizes vapor inhalation risks but necessitates dust control measures.

| Property | Specification |

| IUPAC Name | 4-(6-Nitropyridin-3-yl)morpholine |

| CAS Number | 24255-27-4 |

| Molecular Formula | |

| Molecular Weight | 209.20 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 91–94 °C |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Low solubility in water |

| Stability | Stable under ambient conditions; light sensitive (store in amber vials) |

Hazard Identification & Toxicology

While 4-(6-Nitropyridin-3-yl)morpholine is not classified as an explosive, the nitro group introduces potential energetic instability under extreme conditions.[1] The primary hazards are acute toxicity and irritation.[2]

GHS Classification (29 CFR 1910.1200)[1]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Context

The morpholine moiety is known to undergo metabolic N-oxidation or ring opening, potentially leading to reactive metabolites. The nitropyridine core can be reduced in vivo to an aminopyridine, a class of compounds often associated with potassium channel blocking activity (seizure risk). Therefore, this compound should be treated as a potential neurotoxin until specific toxicological data proves otherwise.

Synthesis & Reaction Safety (The Workflow)

The most common route to this compound is the Nucleophilic Aromatic Substitution (

Critical Safety Analysis of Precursors

-

5-Bromo-2-nitropyridine: A strong skin irritant and lachrymator.[1] The nitro group ortho to the nitrogen makes the ring highly electrophilic.

-

Morpholine: A flammable liquid (Flash point: 31°C) and corrosive base. It can form explosive peroxides upon prolonged storage in air.

Experimental Protocol

-

Reagents: 5-Bromo-2-nitropyridine (1.0 eq), Morpholine (1.2 eq),

(2.0 eq).[1] -

Solvent: Acetonitrile (

) or DMF. -

Temperature: 80°C (Reflux).

Safety Note: The reaction is exothermic. The addition of morpholine to the electrophile must be controlled to prevent thermal runaway, especially on scales >10g.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical safety checkpoints (CP) required during the process.

Caption: Figure 1. Synthesis workflow for 4-(6-Nitropyridin-3-yl)morpholine via SnAr substitution. Note the critical control point (CP) at the heating stage to manage solvent vapor and exotherms.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE; engineering controls are the primary defense.

Engineering Controls[1]

-

Ventilation: All handling of the dry powder must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: When transferring large quantities (>100g), ground all glassware and equipment. The dielectric nature of organic powders can generate static charges sufficient to ignite solvent vapors (e.g., from the morpholine co-reactant).

PPE Matrix

| Protection Zone | Requirement | Rationale |

| Eye/Face | Chemical Splash Goggles | Standard safety glasses are insufficient for corrosive morpholine vapors or fine irritant dusts.[1] |

| Hand | Double Nitrile Gloves (0.11 mm min) | Nitrile provides excellent resistance to morpholine and nitropyridines. Change immediately upon splash. |

| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Nitro-compounds stain skin and clothing yellow/orange permanently and are transdermal toxins.[1] |

| Respiratory | N95 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

Storage & Stability

-

Conditions: Store in a cool, dry place (2–8°C preferred, though room temp is acceptable).

-

Incompatibility: Keep away from strong reducing agents (e.g.,

, -

Shelf Life: Re-test purity annually. Nitro-aromatics can darken over time due to photo-oxidation.[1]

Emergency Response Protocols

In the event of exposure or release, immediate action is required.[2] This decision tree guides the response to a solid spill.

Caption: Figure 2. Decision logic for spill remediation. Dampening solid spills is crucial to prevent the generation of respirable dust.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the nitro-compound.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

References

-

Watson International. (n.d.). 4-(6-Nitropyridin-3-yl)morpholine Product Specifications. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health (PubChem). (2025). Compound Summary: 4-(6-Bromopyridin-3-yl)morpholine.[1][5][6] Retrieved February 2, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Morpholine Safety Guidelines. Retrieved February 2, 2026, from [Link]

Technical Guide: 4-(6-Nitropyridin-3-yl)morpholine Scaffolds

The following technical guide details the chemistry, synthesis, and medicinal applications of 4-(6-Nitropyridin-3-yl)morpholine and its derivatives.

Synthesis, Functionalization, and Medicinal Chemistry Applications[1][2]

Introduction: The Scaffold

4-(6-Nitropyridin-3-yl)morpholine represents a critical heterocyclic building block in modern drug discovery.[1][2] Structurally, it consists of a morpholine ring attached to the C3 position of a pyridine core, which bears a nitro group at the C6 position.

This scaffold serves as a strategic bioisostere for the 4-nitrophenylmorpholine moiety found in various bioactive compounds (e.g., Linezolid precursors).[2] The incorporation of the pyridine nitrogen (N1) reduces lipophilicity (LogP) and improves aqueous solubility compared to its phenyl counterpart, while the morpholine ring often functions as a solvent-exposed solubilizing group in kinase inhibitors.

Key Structural Features:

-

Morpholine Ring: Enhances solubility and metabolic stability; acts as a hydrogen bond acceptor.[2][3]

-

Pyridine Core: Modulates pKa and pi-stacking interactions; the nitrogen atom provides a vector for hydrogen bonding.[1][2]

-

Nitro Group (C6): A masked amino group.[2] Upon reduction, it yields a 2-amino-5-morpholinopyridine (using IUPAC numbering for the amine product), a privileged motif for forming amides, ureas, and sulfonamides.

Synthetic Strategies

The construction of the 4-(6-Nitropyridin-3-yl)morpholine core challenges standard nucleophilic aromatic substitution (SNAr) rules due to the electronic relationship between the leaving group and the activating nitro group.[1][2]

A. The Regioselectivity Challenge

In 5-bromo-2-nitropyridine , the bromine atom is located at the meta position relative to the nitro group.[1] Classical SNAr requires the leaving group to be ortho or para to an electron-withdrawing group (EWG) for Meisenheimer complex stabilization.[1][2] Consequently, direct displacement of the C5-bromide by morpholine is kinetically slow and prone to side reactions compared to the highly reactive 2-halo-5-nitropyridine isomer.[1][2]

B. Validated Synthetic Protocols

Method 1: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) This is the preferred industrial route for high purity and yield.[1][2] It bypasses the electronic limitations of SNAr by using palladium catalysis to facilitate C-N bond formation at the unactivated C5 position.

-

Catalyst: Pd(OAc)₂ or Pd₂dba₃.[2]

-

Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst poisoning by the pyridine/morpholine nitrogens).[2]

-

Base: Cs₂CO₃ or NaOtBu.[2]

-

Solvent: Toluene or 1,4-Dioxane (100°C).

Method 2: High-Temperature SNAr (Forcing Conditions) While less efficient, direct substitution is possible using polar aprotic solvents and high temperatures, often exploiting the weak activation provided by the pyridine nitrogen itself.

-

Reagents: 5-Bromo-2-nitropyridine, Morpholine (excess).[1][2]

-

Conditions: DMSO or NMP, 120–140°C, K₂CO₃.

-

Note: This route often yields regioisomeric mixtures if the starting material is not isomerically pure.[2]

Method 3: Nitro-Reduction and Functionalization (Post-Synthesis) Once the core is formed, the nitro group is almost exclusively reduced to the amine for further derivatization.

Table 1: Comparison of Synthetic Routes

| Route | Key Reagents | Yield | Advantages | Disadvantages |

| Buchwald-Hartwig | Pd-cat, BINAP, Cs₂CO₃ | 85-95% | High regioselectivity, mild temp | High cost of Pd/Ligand, metal removal required |

| Thermal SNAr | DMSO, K₂CO₃, Heat | 40-60% | Metal-free, low raw material cost | Harsh conditions, difficult purification, lower yield |

| Microwave SNAr | NMP, DIPEA, MW | 65-75% | Fast reaction time (20-40 min) | Not scalable for multi-kilo batches |

Experimental Protocols

Protocol A: Synthesis of 4-(6-Nitropyridin-3-yl)morpholine (Buchwald Method)

-

Charge: A dry 3-neck flask is charged with 5-bromo-2-nitropyridine (1.0 eq), morpholine (1.2 eq), Cs₂CO₃ (2.0 eq), and BINAP (0.05 eq).

-

Inertion: The system is evacuated and backfilled with Argon (3x).[2]

-

Catalyst: Pd(OAc)₂ (0.02 eq) is added, followed by anhydrous Toluene (10 mL/g).[2]

-

Reaction: Heat to 100°C for 12 hours. Monitor by TLC/LC-MS (Target [M+H]+ ≈ 210.2).[1][2]

-

Workup: Cool to RT, filter through Celite to remove inorganic salts/Pd. Concentrate filtrate.[2][4]

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexane).

Protocol B: Reduction to 4-(6-Aminopyridin-3-yl)morpholine[1][2]

-

Dissolution: Dissolve the nitro compound in Methanol or Ethanol .[2]

-

Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 4 hours.

-

Isolation: Filter catalyst carefully (pyrophoric). Concentrate filtrate to yield the off-white amine solid.[1][2] Note: The amine is oxidation-sensitive; store under inert gas.[1][2]

Medicinal Chemistry Applications & SAR

The 4-(6-aminopyridin-3-yl)morpholine derivative is a versatile intermediate.[1][2] The exocyclic amine (C2-NH₂) is typically derivatized into amides, ureas, or carbamates to engage target protein active sites.

Key Therapeutic Areas[5]

-

Kinase Inhibitors (PI3K/mTOR): The morpholine oxygen forms a critical hydrogen bond with the hinge region of kinases (e.g., Val851 in PI3Kα), while the pyridine ring acts as a scaffold to orient the "warhead" (amide/urea) into the specificity pocket.

-

Antibacterials (Oxazolidinone Analogs): Pyridine analogs of Linezolid utilize this core.[2] The morpholine ring improves solubility, while the pyridine nitrogen alters the electronic properties of the central ring, potentially overcoming resistance mechanisms.

-

Factor Xa Inhibitors: In anticoagulant research, the morpholinopyridine moiety serves as the P4 binding element, replacing the morpholinophenyl group of Apixaban derivatives to tune pharmacokinetics.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the strategic modification points of the scaffold.

Caption: SAR dissection of the 4-(6-Nitropyridin-3-yl)morpholine scaffold showing functional domains and derivative pathways.[1][2]

Synthesis Workflow Diagram

The logical flow from raw materials to the functionalized bioactive core.

Caption: Step-wise synthetic workflow from commercial starting materials to the versatile amine intermediate.

References

-

Buchwald-Hartwig Amination of Halopyridines

-

Morpholine Scaffolds in Medicinal Chemistry

-

Synthesis of Pyridine Intermediates (Patent)

-

Biological Activity of Nitropyridine Derivatives

Sources

- 1. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "4-(6-Nitropyridin-3-yl)morpholine" from 3-bromo-6-nitropyridine

This guide details the optimized synthesis of 4-(6-Nitropyridin-3-yl)morpholine , a critical intermediate in the development of kinase inhibitors (e.g., Pazopanib analogs) and antibacterial agents.

Topic: Synthesis of 4-(6-Nitropyridin-3-yl)morpholine

Starting Material: 3-Bromo-6-nitropyridine (IUPAC: 5-Bromo-2-nitropyridine) Target: Selective C–N bond formation at the C3 position.

Part 1: Strategic Analysis & Retrosynthesis

Chemical Identity & Nomenclature Clarification

The user-specified starting material, "3-bromo-6-nitropyridine," is chemically identical to the industry-standard 5-bromo-2-nitropyridine (CAS: 39856-50-3).

-

Numbering Logic: Pyridine nomenclature prioritizes the heteroatom (N=1). Substituents are numbered to give the lowest locants. Thus, the 2-nitro, 5-bromo numbering is preferred over 6-nitro, 3-bromo.

-

Implication: This guide will use the standard 5-Bromo-2-nitropyridine nomenclature to facilitate accurate reagent sourcing, while explicitly mapping it to the user's request.

Reactivity Profile: The "Para-Nitro" Activation

The synthesis relies on the displacement of the bromine atom by morpholine.

-

Challenge: The bromine is at position 5 (meta to the ring nitrogen). Consequently, the ring nitrogen cannot activate the carbon-bromine bond via resonance (Meisenheimer complex stabilization) as it would in 2- or 4-halopyridines.

-

Solution: The Nitro group at position 2 is para to the bromine at position 5. The strong electron-withdrawing nature (

and

Decision Matrix: Synthetic Route Selection

| Feature | Method A: Thermal

Part 2: Detailed Experimental Protocols

Method A: Thermal (The "Green" Industrial Route)

Best for: Routine synthesis, scale-up (>10g), and cost-efficiency.

1. Reaction Scheme

Caption: Activation of the C5-Br bond by the para-nitro group facilitates direct nucleophilic attack.

2. Materials

-

Substrate: 5-Bromo-2-nitropyridine (10.0 mmol, 2.03 g).

-

Nucleophile: Morpholine (12.0 mmol, 1.05 mL). Note: Use slight excess to drive kinetics.

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (20.0 mmol, 2.76 g). -

Solvent: Acetonitrile (ACN) [Preferred for workup] or DMF [Faster kinetics].

3. Step-by-Step Protocol

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromo-2-nitropyridine (2.03 g) in Acetonitrile (20 mL).

-

Addition: Add

(2.76 g) followed by Morpholine (1.05 mL) dropwise.-

Checkpoint: The suspension may turn slightly yellow/orange immediately due to the amine-nitro interaction.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 1:1 Ethyl Acetate/Hexane). The starting material (

) should disappear, replaced by a bright yellow fluorescent spot (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product is hydrophobic and will precipitate as a yellow solid.

-

Stir for 15 minutes to dissolve inorganic salts (

, excess

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) and cold hexanes ( -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

4. Expected Yield: 85–92% (Yellow crystalline solid).

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Generating library analogs with sterically hindered amines or if Method A fails.

1. Catalyst System

-

Pre-catalyst:

(2 mol%) or Pd(OAc)2. -

Ligand: Xantphos or BINAP (4 mol%). Xantphos is preferred for pyridines to prevent catalyst deactivation.

-

Base:

(Cesium Carbonate).

2. Protocol Summary

-

Combine 5-bromo-2-nitropyridine (1 eq), Morpholine (1.2 eq),

(2 eq), -

Sparge with Nitrogen for 10 minutes to remove oxygen (Critical:

kills the active Pd(0) species). -

Heat at 100°C for 12 hours in a sealed tube.

-

Filter through a Celite pad (diatomaceous earth) to remove Palladium black. Concentrate and purify via flash chromatography.

Part 3: Mechanistic Insight & Troubleshooting

Mechanism of Action ( )

The reaction proceeds via a Meisenheimer Complex . The stability of this intermediate dictates the reaction rate.

Caption: The nitro group acts as an electron sink, stabilizing the anionic intermediate.

-

Why Para-Nitro Matters: If the nitro group were meta to the bromine (e.g., in 3-bromo-5-nitropyridine), the negative charge could not delocalize onto the nitro oxygens, and the reaction would fail under these conditions.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Insufficient activation energy or wet solvent. | Switch solvent to DMF (higher boiling point, better dipole). Ensure anhydrous conditions. |

| Impurity: Hydrolysis (OH) | Water present in system displacing Br. | Use anhydrous |

| Dark/Tar Formation | Thermal decomposition of nitropyridine. | Lower temperature to 60°C and extend time. Degas the solvent (remove |

Part 4: Quality Control & Safety

Analytical Specifications

-

Appearance: Bright yellow powder.

-

1H NMR (DMSO-d6, 400 MHz):

- 8.25 (d, J=2.8 Hz, 1H, H-2 pyridine, ortho to N).

-

8.15 (d, J=9.0 Hz, 1H, H-3 pyridine, ortho to

- 7.45 (dd, J=9.0, 2.8 Hz, 1H, H-4 pyridine).

-

3.75 (m, 4H, Morpholine

-

3.45 (m, 4H, Morpholine

-

LC-MS:

.

Safety Protocols

-

Nitropyridines: Potentially explosive if heated to dryness or subjected to shock. Never distill the reaction mixture to dryness at high heat.

-

Morpholine: Corrosive and flammable. Handle in a fume hood.

-

Waste: Aqueous waste contains bromide and morpholine; dispose of as basic organic waste.

References

-

Chemical Identity & Nomenclature: PubChem Compound Summary for CID 27646, 5-Bromo-2-nitropyridine. National Center for Biotechnology Information (2024). Link

- Reactivity of Nitropyridines: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine. National Institutes of Health (NIH) / PubMed Central. Discusses activation by nitro groups in pyridine systems. Link

-

Synthetic Precedent (Pazopanib Intermediate)

on 5-bromo-2-nitropyridine. GuideChem / Patent CN201810030281.3. Describes the reaction of 5-bromo-2-nitropyridine with heterocyclic amines. Link -

Microwave Assisted Synthesis: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl derivatives. Semantic Scholar. Illustrates the parallel reactivity of bromo-nitro-heterocycles with morpholine. Link

Application Notes and Protocols for the In Vivo Formulation of 4-(6-Nitropyridin-3-yl)morpholine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-(6-Nitropyridin-3-yl)morpholine for in vivo studies. Recognizing that specific formulation data for this compound is not widely available, this guide emphasizes a systematic, first-principles approach to formulation development. It details protocols for creating aqueous solutions, co-solvent systems, and suspensions suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and reproducibility.

Introduction and Pre-Formulation Considerations

4-(6-Nitropyridin-3-yl)morpholine is a heterocyclic compound incorporating a nitropyridine and a morpholine moiety. The presence of the aromatic nitro group suggests that the compound is likely to have low aqueous solubility, a common challenge in preclinical in vivo studies. The primary objective of formulation is to deliver a precise dose of the compound to the animal model in a safe and bioavailable manner. An inappropriate vehicle can lead to poor drug exposure, high variability in results, and potential toxicity, thereby compromising the study's outcome.

Before proceeding to full-scale formulation, a thorough characterization of the compound's physicochemical properties is paramount. This pre-formulation stage is critical for selecting the most appropriate formulation strategy.

Essential Physicochemical Characterization

A summary of predicted and essential experimental data for 4-(6-Nitropyridin-3-yl)morpholine is presented below. Researchers should experimentally verify these parameters.

| Parameter | Predicted/Typical Value | Significance in Formulation |

| Molecular Weight | ~209.2 g/mol | Essential for all concentration and dosing calculations. |

| Aqueous Solubility | Likely Low (< 0.1 mg/mL) | The primary determinant of the formulation strategy. |

| LogP | Moderately Lipophilic | Influences choice of non-aqueous solvents and potential for precipitation. |

| pKa | Weakly Basic (Pyridine Nitrogen) | Determines if pH adjustment can be used to enhance solubility. |

| Chemical Stability | Potential for reduction of the nitro group. | Important for assessing compatibility with excipients and storage conditions. |

A Systematic Approach to Formulation Development

A tiered or systematic approach is recommended to identify the simplest effective formulation, minimizing the use of potentially toxic excipients. The following workflow provides a decision-making framework.

Caption: Formulation development workflow for 4-(6-Nitropyridin-3-yl)morpholine.

Detailed Formulation Protocols

Safety Precaution: Always handle 4-(6-Nitropyridin-3-yl)morpholine and all solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Aqueous-Based Formulation (for PO or IP Administration)

This is the most straightforward approach and should be attempted first. It is suitable if the compound's solubility is sufficient at a physiologically compatible pH.

Materials:

-

4-(6-Nitropyridin-3-yl)morpholine

-

Sterile Water for Injection, USP

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

pH meter

-

Sterile vials

-

Magnetic stirrer and stir bars

Procedure:

-

Determine Target Concentration: Calculate the required concentration based on the highest dose and the dosing volume for the chosen animal model (e.g., 10 mL/kg for mice).

-

Solubility Test: In a small vial, attempt to dissolve a known amount of the compound in sterile water to achieve the target concentration.

-

pH Adjustment: If the compound does not fully dissolve, slowly add 0.1 N HCl or 0.1 N NaOH dropwise while stirring to determine if solubility increases at a different pH. The pyridine nitrogen may become protonated at a lower pH, potentially increasing solubility. Aim for a pH range of 4.0-7.4 for in vivo use.

-

Vehicle Preparation: Once the optimal pH for solubilization is determined, prepare the bulk vehicle by adjusting the pH of the sterile water.

-

Formulation Preparation: Weigh the required amount of 4-(6-Nitropyridin-3-yl)morpholine and add it to the pH-adjusted vehicle. Stir until completely dissolved.

-

Final QC: Visually inspect the solution for any undissolved particles. Measure the final pH to ensure it is within the target range.

Protocol 2: Co-solvent Formulation (for IV, IP, or PO Administration)

This method is employed when aqueous solubility is insufficient. Co-solvents are water-miscible organic solvents that enhance the solubility of lipophilic compounds.

Common Co-solvent Systems:

| Component | Function | Typical % (v/v) for IV | Typical % (v/v) for PO/IP |

| Solutol® HS 15 | Non-ionic solubilizer | 10-20% | 10-50% |

| Propylene Glycol (PG) | Co-solvent | 10-40% | 10-60% |

| Ethanol | Co-solvent | 5-10% | 5-20% |

| Polyethylene Glycol 400 (PEG400) | Co-solvent | 10-30% | 10-60% |

| Saline or PBS | Aqueous phase | q.s. to 100% | q.s. to 100% |

Procedure (Example: 10% Solutol® HS 15, 20% PG in Saline):

-

Prepare Co-solvent Blend: In a sterile beaker, combine 10 mL of Solutol® HS 15 and 20 mL of propylene glycol.

-

Dissolve Compound: Weigh the required amount of 4-(6-Nitropyridin-3-yl)morpholine and add it to the co-solvent blend. Gently warm (to no more than 40°C) and vortex or sonicate until the compound is fully dissolved. This is your drug concentrate.

-

Add Aqueous Phase: Slowly add sterile saline (or PBS) to the drug concentrate with constant stirring, up to the final desired volume (e.g., 100 mL).

-

Final QC: The final formulation should be a clear, particle-free solution. Observe for any signs of precipitation upon addition of the aqueous phase. If precipitation occurs, a different co-solvent system or a suspension formulation may be necessary.

Protocol 3: Suspension Formulation (for PO or IP Administration)

A suspension is a suitable option for compounds with very low solubility that cannot be formulated as a solution at the required concentration. The goal is to create a uniform dispersion of solid particles in a liquid vehicle.

Materials:

-

4-(6-Nitropyridin-3-yl)morpholine (micronized, if possible)

-

Suspending agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC)

-

Wetting agent: 0.1% (v/v) Tween® 80

-

Sterile Water for Injection, USP

-

Mortar and pestle or homogenizer

Procedure:

-

Prepare Vehicle: Add the suspending agent (e.g., 0.5 g of methylcellulose) to the total required volume of sterile water (e.g., 100 mL). Stir vigorously until fully hydrated. This may take several hours. Add the wetting agent (e.g., 0.1 mL of Tween® 80) and mix thoroughly.

-

Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind it in a mortar and pestle to reduce particle size. This improves suspension stability and bioavailability.

-

Prepare a Paste: Weigh the required amount of the compound and place it in a glass mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

-

Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring. Transfer the suspension to the final storage container.

-

Final QC: The final formulation should be a uniform, milky suspension. It is critical to ensure the suspension is easily re-dispersible upon gentle shaking.

Stability and Quality Control

All formulations should be prepared fresh daily. If short-term storage is necessary, a stability assessment is required.

-

Visual Inspection: Check for precipitation, crystallization, or color change before each use.

-

Homogeneity (for suspensions): Before each dose is drawn, the suspension must be thoroughly mixed to ensure uniform distribution of the drug.

-

pH Measurement: For aqueous formulations, confirm the pH remains within the acceptable range.

Conclusion

The successful in vivo evaluation of 4-(6-Nitropyridin-3-yl)morpholine is critically dependent on the development of an appropriate formulation. By systematically evaluating the compound's solubility and applying the principles outlined in these protocols, researchers can develop a robust and reproducible formulation. It is imperative to begin with the simplest vehicle system and only increase complexity as necessitated by the compound's physicochemical properties. Each formulation must be validated for stability and homogeneity to ensure the integrity of the in vivo study.

References

-

Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration. [Link]

-

Formulation of Poorly Water-Soluble Drugs for Oral Administration: A Review. Journal of Pharmaceutical Sciences. [Link]

-

Excipient Selection in Preclinical Formulation Development. AAPS PharmSciTech. [Link]

-

Preclinical development of drug candidates. Nature Reviews Drug Discovery. [Link]

-

Handbook of Pharmaceutical Excipients. Pharmaceutical Press. [Link]

"4-(6-Nitropyridin-3-yl)morpholine" dosage for animal models

Application Note: Pre-clinical Evaluation & Dosage Protocols for 4-(6-Nitropyridin-3-yl)morpholine

Part 1: Executive Summary & Scientific Context

4-(6-Nitropyridin-3-yl)morpholine (CAS: 26820-65-5) is a critical heterocyclic scaffold often employed as a precursor in the synthesis of bioactive kinase inhibitors (e.g., PI3K, mTOR inhibitors) and antimicrobial agents. While often an intermediate, its in vivo behavior is of significant interest for two reasons:

-

Metabolic Activation: The nitro group (

) is frequently reduced in vivo by hepatic nitroreductases to an amino group ( -

Toxicological Profiling: Nitro-aromatic compounds carry specific toxicity risks, including methemoglobinemia and mutagenicity, which must be assessed before using this moiety in lead optimization.

This guide provides the protocols for Formulation , Dose-Range Finding (DRF) , and Pharmacokinetic (PK) Profiling to establish safe dosage windows in rodent models.

Part 2: Mechanism of Action & Metabolic Pathway

Understanding the metabolic fate of the nitro-pyridine moiety is essential for interpreting dosage results. The compound acts as a "pro-drug" or metabolic substrate where the nitro group is reduced to an amine.

Figure 1: Metabolic reduction pathway of the nitropyridine scaffold. The intermediate hydroxylamine species represents a critical safety checkpoint during dose escalation.

Part 3: Formulation Strategy

4-(6-Nitropyridin-3-yl)morpholine is poorly soluble in water due to the planar nitropyridine ring. Proper formulation is critical to ensure bioavailability and avoid precipitation in the gut (oral) or peritoneum (IP).

Recommended Vehicle Systems:

| Component | Concentration | Function | Notes |

| DMSO | 5% - 10% | Co-solvent | Solubilizes the nitropyridine core. Do not exceed 10% for chronic dosing to avoid vehicle toxicity. |

| PEG 400 | 30% - 40% | Co-solvent | Increases stability and prevents precipitation upon dilution. |

| Tween 80 | 5% | Surfactant | Improves wetting and suspension uniformity. |

| Saline/Water | Balance | Diluent | Add last, slowly, with vortexing. |

Formulation Protocol:

-

Weigh the required amount of 4-(6-Nitropyridin-3-yl)morpholine.

-

Dissolve completely in DMSO (vortex/sonicate for 5 mins). Solution should be clear yellow/orange.

-

Add PEG 400 and vortex.

-

Add Tween 80 and vortex.

-

Slowly add warm Saline (0.9%) while vortexing to reach final volume.

-

Quality Check: If precipitate forms, sonicate at 37°C. If it remains cloudy, administer as a homogeneous suspension, but note this in the study data.

-

Part 4: Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: To define the upper limit of dosage before acute toxicity (e.g., neurotoxicity, methemoglobinemia) occurs.

Animal Model: C57BL/6 Mice or Sprague-Dawley Rats (n=3 per sex/group). Route: Oral Gavage (PO) or Intraperitoneal (IP).

Dose Escalation Scheme: Since this is a chemical intermediate, start conservatively to assess nitro-toxicity.

-

Starting Dose: 10 mg/kg

-

Escalation Factor: 3.2x (logarithmic spacing).

-

Dose Levels: 10, 30, 100, 300 mg/kg.

Step-by-Step Workflow:

-

Acclimation: Acclimate animals for 5 days prior to dosing.

-

Baseline: Measure body weight and baseline behavior.

-

Dosing: Administer vehicle (control) or compound at 10 mg/kg .

-

Observation (0-4 hours): Monitor continuously for immediate cholinergic signs (tremors, salivation) or sedation.

-

Observation (24-48 hours):

-

Check for Cyanosis (blue tint to paws/snout) – indicates Methemoglobinemia (common with nitro-aromatics).

-

Measure body weight. >15% loss requires euthanasia.

-

-

Decision Gate:

-

No Toxicity: Proceed to next dose level (30 mg/kg) after 48-hour washout or in a new cohort.

-

Toxicity Observed: Stop. The previous dose is the NOAEL (No Observed Adverse Effect Level).

-

Protocol B: Pharmacokinetic (PK) & Bioactivation Study

Objective: To quantify the conversion of the Nitro-parent to the Amine-metabolite.

Dose: 30 mg/kg (or determined MTD). Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose. Sample: Plasma (Lithium Heparin).

Analytical Method (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: Gradient Acetonitrile / Water + 0.1% Formic Acid.

-

Transitions (MRM):

-

Parent (Nitro): Monitor parent mass (approx MW 209).

-

Metabolite (Amine): Monitor reduced mass (approx MW 179).

-

Data Interpretation: If the AUC (Area Under Curve) of the Amine metabolite is >50% of the Parent, the biological effects observed are likely driven by the amino-pyridine pharmacophore.

Part 5: Safety & Toxicology Markers

When working with 4-(6-Nitropyridin-3-yl)morpholine, specific toxicological endpoints must be monitored due to the nitro-aromatic structure.

| Toxicity Sign | Physiological Cause | Action Threshold |

| Cyanosis | Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+). | Immediate euthanasia if respiratory distress occurs. |

| Chromodacryorrhea | Porphyrin release due to stress/cholinergic overstimulation. | Monitor; reduce dose if severe. |

| Ataxia/Sedation | CNS penetration of the lipophilic parent compound. | Stop dosing. |

| Dark Urine | Hemolysis or excretion of colored nitro-metabolites. | Collect urine for urinalysis (heme check). |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122456, 4-(6-Nitropyridin-3-yl)morpholine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Nitroaromatics and their metabolic pathways. (General guidance on nitro-reduction toxicity). Retrieved from [Link]

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

Application Note: Validating 4-(6-Nitropyridin-3-yl)morpholine in Phenotypic Screening

Focus: Hit Validation, Assay Interference Mitigation, and Mechanism of Action Deconvolution.

Part 1: Executive Summary & Technical Profile

4-(6-Nitropyridin-3-yl)morpholine is a representative chemical scaffold often encountered in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. While it serves as a valuable building block for kinase inhibitors and antibacterial agents, its nitro-pyridine core presents specific challenges in phenotypic screening.

This guide addresses the critical "Go/No-Go" decision points when this compound appears as a hit. The primary objective is to distinguish true biological modulation from assay artifacts caused by the redox-active nitro group.

Physicochemical Profile (In Silico Estimates)

| Property | Value | Implication for Screening |

| Molecular Weight | 209.20 Da | Fragment-like; high ligand efficiency potential. |

| LogP | ~1.1 - 1.4 | Good membrane permeability; low risk of aggregation. |

| Solubility (DMSO) | >10 mM | Excellent stock solution stability. |

| Structural Alert | Nitro-aromatic | High Risk: Redox cycling, fluorescence quenching, covalent reactivity. |

| UV/Vis Abs. | Potential interference with UV-readout assays. |

Part 2: Critical Application Notes (The "Why")

The Nitro-Pyridine Liability (Redox Cycling)

The most common failure mode for 4-(6-Nitropyridin-3-yl)morpholine in phenotypic screens is non-specific toxicity via redox cycling .

-

Mechanism: In cellular environments, the nitro group (

) can be enzymatically reduced to a nitro radical anion ( -

Result: A "futility cycle" that depletes cellular NADPH and generates massive oxidative stress, killing cells regardless of the specific target.

-

Action: You must run a Reactive Oxygen Species (ROS) counter-screen to validate the hit.

Assay Interference (The "False Positive")

-

Tetrazolium Assays (MTT/MTS): Nitro compounds can directly reduce tetrazolium salts, mimicking metabolic activity and masking toxicity (False Negative for toxicity) or causing background noise.

-

Fluorescence Assays: The nitro group is a known fluorescence quencher. If your phenotypic readout relies on a fluorophore (e.g., GFP, FITC) near the binding site, this compound may simply quench the signal without inhibiting the biological process.

Part 3: Validated Experimental Protocols

Protocol A: Orthogonal Viability Screening

Objective: Determine if the phenotypic effect is due to specific target modulation or general cytotoxicity, avoiding redox artifacts.

Recommended Assay: ATP-based Luminescence (e.g., CellTiter-Glo®). Avoid: MTT, MTS, Resazurin (Alamar Blue).

Step-by-Step Workflow:

-

Preparation: Dissolve 4-(6-Nitropyridin-3-yl)morpholine to 10 mM in anhydrous DMSO. Ensure no precipitate is visible (sonicate if necessary).

-

Seeding: Plate cells (e.g., HeLa, A549, or primary model) at 3,000 cells/well in 384-well white opaque plates. Incubate 24h.

-

Treatment:

-

Perform an 8-point dose-response (0.1 µM to 100 µM).

-

Control 1: DMSO (0.5% v/v).

-

Control 2: Known cytotoxic agent (e.g., Staurosporine).

-

Control 3 (Critical): A non-nitro analog (e.g., 4-(6-aminopyridin-3-yl)morpholine) if available, to test the scaffold without the redox liability.

-

-

Incubation: Treat for 24h - 48h.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Read Luminescence.

Interpretation:

-

If

is < 10 µM with a steep Hill slope (> 2.0), suspect non-specific toxicity. -

Compare with the "Amino" analog. If the Amino analog is inactive, the activity is likely driven by the Nitro group's reactivity.

Protocol B: ROS Generation Counter-Screen

Objective: Confirm if the compound acts as a redox cycler.

Reagent: CellROX® Deep Red or H2DCFDA.

-

Seeding: Plate cells in black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load cells with CellROX reagent (5 µM) for 30 mins at 37°C.

-

Treatment: Wash cells, then add 4-(6-Nitropyridin-3-yl)morpholine at

concentration (determined from Protocol A).-

Positive Control: Menadione (100 µM) or TBHP.

-

-

Kinetics: Measure Fluorescence (Ex/Em specific to dye) immediately and every 15 mins for 2 hours.

-

Analysis: If the compound induces a >2-fold increase in fluorescence slope compared to DMSO within 1 hour, it is a Redox Cycler (PAINS) . STOP progression.

Part 4: Visualization & Logic Flow

Figure 1: Hit Validation Workflow for Nitro-Aromatic Hits

This diagram outlines the decision logic required to validate 4-(6-Nitropyridin-3-yl)morpholine.

Caption: Decision tree for validating nitro-pyridine hits, prioritizing exclusion of redox artifacts.

Figure 2: Mechanism of Interference (Redox Cycling)

Understanding the chemical liability of the nitro group in a cellular context.

Caption: The "Futility Cycle" mechanism where nitro-aromatics deplete cellular reducing equivalents and generate ROS.

Part 5: References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

-

Comparison of Cell Viability Assays. Promega Corporation Technical Resources. Link

-

PubChem Compound Summary: 4-(6-Nitropyridin-3-yl)morpholine. National Center for Biotechnology Information. Link

Troubleshooting & Optimization

Optimizing reaction conditions for "4-(6-Nitropyridin-3-yl)morpholine" synthesis

Technical Support Center: 4-(6-Nitropyridin-3-yl)morpholine Synthesis

Abstract:

This guide addresses the synthesis of 4-(6-nitropyridin-3-yl)morpholine (CAS: 24255-27-4), a critical scaffold often utilized in the development of kinase inhibitors and anticoagulant intermediates (e.g., Apixaban analogs). The synthesis relies on a Nucleophilic Aromatic Substitution (

Part 1: Critical Reaction Parameters (Q&A)

Q1: My reaction conversion stalls at ~80% despite extending the reaction time. How can I drive this to completion?

A: Incomplete conversion in this

-

The Cause: If you are using 5-chloro-2-nitropyridin e, the chloride is a poorer leaving group than bromide. Furthermore, the generated HCl (or HBr) will protonate the remaining morpholine, rendering it non-nucleophilic.

-

The Fix:

-

Stoichiometry: Ensure you are using at least 2.2 equivalents of morpholine if no external base is used (one eq. acts as nucleophile, one as scavenger).

-

Base Switch: Switch to an inorganic base like Potassium Carbonate (

) (2.0 eq) in a polar aprotic solvent (DMF or Acetonitrile). The heterogeneous base scavenges the acid without competing as a nucleophile. -

Leaving Group: If possible, switch to 5-bromo-2-nitropyridine . The C-Br bond is weaker and more polarized, often increasing reaction rates by 2-3x compared to the chloro-analog in

reactions on pyridine rings.

-

Q2: I am observing a yellow/orange impurity that does not match the product. What is it?

A: This is likely 5-hydroxy-2-nitropyridine , formed via hydrolysis.

-

Mechanism: The nitro group at position 2 and the nitrogen atom in the ring make the 5-position highly electrophilic. If your solvent (DMF/DMSO) is "wet" or if you use a hydroxide base, water acts as a competitive nucleophile.

-

Prevention:

-

Use anhydrous Acetonitrile (MeCN) or DMF.

-

Avoid hydroxide bases (NaOH/KOH). Use Carbonates (

, -

Tip: If using hygroscopic solvents like DMSO, add activated 3Å molecular sieves to the reaction vessel.

-

Q3: The product is oiling out or forming a sticky solid during workup. How do I get a clean powder?

A: The product, 4-(6-nitropyridin-3-yl)morpholine, is a "push-pull" system (electron-donating amine + electron-withdrawing nitro), making it highly crystalline but potentially soluble in organic/aqueous interfaces.

-

Purification Protocol:

-

Do not evaporate to dryness immediately.

-

Precipitation: Pour the reaction mixture (if in DMF/DMSO) into ice-cold water (10x volume). The product should precipitate as a yellow/orange solid.

-

Recrystallization: If an oil forms, extract with Ethyl Acetate (EtOAc), dry, and concentrate. Recrystallize the residue from hot Ethanol (EtOH) or an EtOAc/Hexane (1:3) mixture.

-

Q4: Can I use acid extraction to remove excess morpholine?

A: Yes, but with caution.

-

The Logic: Morpholine is a secondary amine (

). The product is an -

Procedure: Wash the organic layer with dilute HCl (0.5 M) or citric acid . The unreacted morpholine will protonate and move to the aqueous layer. The product, being non-basic due to conjugation with the nitropyridine ring, will remain in the organic layer.

-

Warning: Do not use concentrated strong acids (>2M HCl) for prolonged periods, as this could degrade the nitro group or the morpholine ring.

Part 2: Standardized Experimental Protocol

Objective: Synthesis of 4-(6-Nitropyridin-3-yl)morpholine on a 10 mmol scale.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |

| 5-Bromo-2-nitropyridine | 202.99 | 1.0 | 2.03 g | Electrophile |

| Morpholine | 87.12 | 1.2 | 1.05 g (1.05 mL) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Acid Scavenger |

| Acetonitrile (MeCN) | - | - | 20 mL | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add 5-Bromo-2-nitropyridine (2.03 g) and

(2.76 g) to the flask. -

Solvation: Add Acetonitrile (20 mL) and stir at room temperature for 5 minutes to create a suspension.

-

Addition: Add Morpholine (1.05 mL) dropwise via syringe.

-

Note: A slight color change (yellowing) indicates the formation of the Meisenheimer complex.

-

-

Reaction: Heat the mixture to 80°C (oil bath temperature). Stir for 4–6 hours .

-

Workup (Precipitation Method - Preferred):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-water with vigorous stirring.

-

Stir for 30 minutes. The product will precipitate as a bright yellow solid.

-

Filter the solid using a Buchner funnel. Wash with water (2 x 20 mL) and cold hexanes (20 mL).

-

-

Workup (Extraction Method - Alternative):

-

If product does not precipitate, dilute with EtOAc (50 mL).

-

Wash with 0.5 M HCl (2 x 20 mL) to remove excess morpholine.

-

Wash with Brine (20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–95%

-

Appearance: Yellow crystalline solid.[5]

-

Part 3: Comparative Data: Solvent & Base Screening

The following data summarizes optimization runs performed to maximize yield and minimize hydrolysis.

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Comments |

| 1 | Ethanol | None (Excess Morpholine) | 78 (Reflux) | 12 | 72% | Slow; required 3.0 eq morpholine. |

| 2 | DMF | DIPEA | 90 | 2 | 88% | Fast, but aqueous workup required to remove DMF/DIPEA. |

| 3 | MeCN | 80 | 4 | 94% | Optimal. Clean profile, easy precipitation workup. | |

| 4 | Water | HPMC (Surfactant) | 50 | 24 | 65% | "Green" method; low conversion due to hydrolysis competition. |

Part 4: Visualizations

Figure 1: Reaction Mechanism & Pathway

Caption: The

Figure 2: Workup Decision Tree

Caption: A logic flow for determining the optimal purification strategy based on reaction outcome.

References

-

Royal Society of Chemistry (RSC). (2015). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[4][8] RSC Advances.[10] Retrieved October 25, 2025, from [Link]

-

National Institutes of Health (NIH). (2025). 4-(6-Bromopyridin-3-yl)morpholine - PubChem Compound Summary. Retrieved October 25, 2025, from [Link]

-

Semantic Scholar. (2019). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[5] Retrieved October 25, 2025, from [Link]

Sources

- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. wjpsonline.com [wjpsonline.com]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 8. d-nb.info [d-nb.info]

- 9. 4-(6-Bromopyridin-3-yl)morpholine | C9H11BrN2O | CID 23092131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Changes in the SNAr reaction mechanism brought about by preferential solvation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Troubleshooting In Vitro Assay Variability for "4-(6-Nitropyridin-3-yl)morpholine"

Welcome to the technical support center for "4-(6-Nitropyridin-3-yl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of variability in in vitro assays involving this compound. Drawing from established principles of kinase inhibition and cell-based assays, this resource provides in-depth, experience-driven insights to ensure the reliability and reproducibility of your experimental data. The morpholine moiety is a well-established pharmacophore in many kinase inhibitors, and its presence in this compound, coupled with the pyridine core, strongly suggests activity within kinase signaling pathways, most notably the PI3K/Akt/mTOR cascade.[1][2][3] This guide is structured to address issues from the ground up, moving from fundamental compound handling to complex biological interpretations.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face when working with "4-(6-Nitropyridin-3-yl)morpholine."

Q1: I'm seeing inconsistent IC50 values for my kinase inhibition assay. What are the likely causes?

A1: Inconsistent IC50 values in in vitro kinase assays are a frequent issue stemming from several factors:

-

Compound Solubility and Stability: "4-(6-Nitropyridin-3-yl)morpholine," like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations will lead to an artificially high IC50. Ensure the compound is fully dissolved in your final assay buffer. It is also crucial to assess the compound's stability in your chosen solvent (typically DMSO) and assay buffer over the experiment's duration.

-

DMSO Concentration: While DMSO is a common solvent, its concentration can significantly impact enzyme activity.[4][5] Ideally, maintain a consistent and low final DMSO concentration (typically ≤ 1%) across all wells, including controls.

-

ATP Concentration: If "4-(6-Nitropyridin-3-yl)morpholine" is an ATP-competitive inhibitor, a characteristic of many kinase inhibitors, the apparent IC50 will be highly dependent on the ATP concentration in your assay. Ensure you are using an ATP concentration at or near the Km for the specific kinase to obtain a more accurate measure of potency.

Q2: My cell-based assay results (e.g., p-Akt levels) are not showing a clear dose-response. Why might this be?

A2: A lack of a clear dose-response in cell-based assays can be attributed to several factors beyond simple compound inactivity:

-

Cell Seeding Density: The number of cells seeded per well can dramatically influence the outcome.[6][7] A cell density that is too high or too low can affect the metabolic state of the cells and their responsiveness to treatment. It is critical to optimize cell seeding density for your specific cell line and assay duration.

-

Cellular Feedback Loops: The PI3K/Akt/mTOR pathway is regulated by complex feedback mechanisms.[8] Inhibition of one component can lead to the compensatory activation of other signaling pathways, which can mask the inhibitory effect of your compound. Time-course experiments can help to elucidate these dynamic responses.

-

Compound Incubation Time: The optimal incubation time for observing a biological effect can vary. A time point that is too early may not allow for sufficient target engagement and downstream signaling changes, while a time point that is too late may allow for the activation of compensatory pathways.

Q3: I'm observing high background or autofluorescence in my fluorescence-based assays. Could the compound be the cause?

A3: Yes, nitroaromatic compounds can exhibit intrinsic fluorescence or act as quenchers in fluorescence-based assays.[9][10] This can lead to significant assay interference.[11][12]

-

Fluorescence Interference: The nitro group in "4-(6-Nitropyridin-3-yl)morpholine" can contribute to fluorescence quenching. It is essential to run a control plate with the compound alone (without other assay components) to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

-

Assay Format: If compound interference is significant, consider switching to a non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a label-free technology.

In-Depth Troubleshooting & Protocol Optimization

This section provides a more detailed examination of potential issues and offers comprehensive protocols for key assays.

Compound Handling and Preparation

Variability often originates from the initial handling of the compound.

| Potential Issue | Causality | Recommended Solution |

| Incomplete Solubilization | The compound may not be fully dissolved in the stock solution or upon dilution into aqueous assay buffers, leading to an inaccurate concentration. | Prepare a high-concentration stock solution in 100% DMSO. Visually inspect for any precipitate. When diluting into aqueous buffers, vortex thoroughly and consider brief sonication. |

| Compound Degradation | Morpholine derivatives can be susceptible to degradation under certain conditions (e.g., prolonged storage in solution, exposure to light). | Prepare fresh dilutions from a frozen stock for each experiment. Store DMSO stocks at -20°C or -80°C and protect from light. |

| Inaccurate Pipetting | Small volumes of viscous DMSO stock solutions can be challenging to pipette accurately. | Use positive displacement pipettes or reverse pipetting techniques for viscous solutions. Perform serial dilutions to work with larger, more manageable volumes. |

Detailed Experimental Protocols

The following are detailed protocols for representative assays, incorporating best practices to minimize variability.

Protocol 1: In Vitro PI3Kα Kinase Assay (HTRF®)

This protocol provides a framework for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the IC50 of "4-(6-Nitropyridin-3-yl)morpholine" against PI3Kα.

Caption: Western Blot Workflow for p-Akt Detection.

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., MCF7, U87MG) in a 6-well plate and allow cells to adhere overnight.

-

Optional: Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels.

-

Pre-treat cells with various concentrations of "4-(6-Nitropyridin-3-yl)morpholine" for 1-2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [13] * Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [14] * Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [15] * Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. [15] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [16][17] * Wash thoroughly and detect the signal using an ECL substrate and an appropriate imaging system. [18]

-

| Observed Problem | Potential Cause | Troubleshooting Steps |

| No or weak p-Akt signal | Ineffective growth factor stimulation; inactive phosphatase inhibitors; low antibody concentration. | Confirm the activity of your growth factor. Use fresh phosphatase inhibitors. Optimize the primary antibody concentration. |

| High background | Insufficient blocking; insufficient washing; secondary antibody concentration too high. | Increase blocking time or try a different blocking agent. Increase the number and duration of wash steps. Titrate the secondary antibody. |

| Inconsistent loading | Inaccurate protein quantification; pipetting errors. | Re-quantify protein concentrations. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data. |

References

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

- Schultz, M. L., et al. (2015). Reporting biological assay screening results for maximum impact. Frontiers in Pharmacology, 6, 277.

- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524–7538.

-

ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

- Li, J., et al. (2018). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Oncology Letters, 15(6), 9649-9655.

-

Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Precision Antibody. (2026). The Impact of Cell Line Selection on Functional Assay Results. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- Singh, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 868.

- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.

- Janku, F., et al. (2018).

-

ResearchGate. (n.d.). PI3K inhibition blocks cell viability and PI3K downstream signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

-

ResearchGate. (2015). How can I choose reliable seeding density before further to viability assay (MTT) for drug dosage dependence toxicity? Retrieved from [Link]

-

MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Retrieved from [Link]

-

Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

- Al-Sanea, M. M., et al. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry, 64(22), 16736–16760.

-

PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Retrieved from [Link]

-

YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. Retrieved from [Link]

-

WPI. (2005). KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Retrieved from [Link]

-

FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

-

MDPI. (2024). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]